![molecular formula C18H25ClN6O2 B2531948 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 2034413-15-3](/img/structure/B2531948.png)
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide
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Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a useful research compound. Its molecular formula is C18H25ClN6O2 and its molecular weight is 392.89. The purity is usually 95%.
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Scientific Research Applications
Triazine-Based Compounds and Their Biological Significance
Triazine derivatives are known for their wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine scaffold is considered an interesting core moiety in medicinal chemistry for the development of future drugs due to its potent pharmacological activity across various models (Verma, Sinha, & Bansal, 2019).
Environmental Persistence and Toxicity of Similar Compounds
The occurrence and toxicity of environmental contaminants such as triclosan (TCS) highlight the environmental persistence and potential for bioaccumulation of similar compounds. TCS, for example, has been detected in various environmental compartments at microgram per liter or microgram per kilogram levels. Its high hydrophobicity allows for accumulation in fatty tissues, raising concerns about the transformation into more toxic and persistent compounds through processes like chlorination or photooxidation (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN6O2/c1-18(2,27-13-9-7-12(19)8-10-13)15(26)20-11-14-21-16(24(3)4)23-17(22-14)25(5)6/h7-10H,11H2,1-6H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDFSNKRNTUFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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